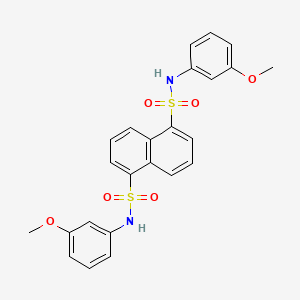![molecular formula C15H21FN2O B5179651 1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B5179651.png)
1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine, also known as FPEA, is a synthetic compound that has been gaining attention in the field of scientific research due to its potential pharmacological properties. FPEA belongs to the class of piperidine derivatives that have been studied for their therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine is not fully understood, but it is believed to act as a modulator of the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This compound has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, antidepressant, and anti-addictive effects in preclinical studies. The compound has also been shown to improve cognitive function and memory in animal models. This compound has been found to modulate the levels of neurotransmitters in the brain, leading to its potential therapeutic applications in various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine is its relatively simple synthesis method, which makes it easy to obtain for research purposes. The compound has also shown promising results in preclinical studies, indicating its potential therapeutic applications. However, one of the limitations of this compound is its limited availability and lack of clinical studies, which makes it difficult to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for research on 1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine. One direction could be to study the compound's potential therapeutic applications in other diseases such as schizophrenia and bipolar disorder. Another direction could be to investigate the compound's safety and efficacy in clinical trials. Additionally, further research could be conducted to elucidate the mechanism of action of this compound and its interactions with other neurotransmitter systems in the brain.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. The compound's mechanism of action is not fully understood, but it is believed to modulate the levels of neurotransmitters in the brain. Further research is needed to determine the safety and efficacy of this compound in humans and to elucidate its mechanism of action.
Synthesis Methods
1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine can be synthesized through a multi-step process that involves the reaction of 4-fluoroacetophenone and 1-methyl-4-piperidone in the presence of reducing agents and solvents. The resulting product is then subjected to acetylation to obtain this compound.
Scientific Research Applications
1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine has been studied extensively for its potential therapeutic applications in various diseases such as depression, anxiety, and addiction. The compound has shown promising results in preclinical studies, demonstrating its ability to modulate the levels of neurotransmitters in the brain.
Properties
IUPAC Name |
1-[4-[2-(4-fluorophenyl)ethylamino]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-12(19)18-10-7-15(8-11-18)17-9-6-13-2-4-14(16)5-3-13/h2-5,15,17H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTFWXJNAQEAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-ethoxy-6-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5179572.png)
![3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5179585.png)
![1-(5-methoxy-3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5179587.png)
![2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5179593.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5179598.png)



![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one](/img/structure/B5179633.png)
![2-cyclohexyl-N-[2-(2-furyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5179635.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B5179636.png)
![N~1~-(4-fluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5179659.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-[5-(hydroxymethyl)-2-furyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5179664.png)
![1-benzyl-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179671.png)
